molecular formula C10H17N3O2 B15325772 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B15325772
M. Wt: 211.26 g/mol
InChI Key: WJLDSRULDARRIA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives .

Scientific Research Applications

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to various receptors and enzymes, influencing their activity. This interaction can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanoic acid
  • 2-Amino-4-(2-ethyl-1h-imidazol-1-yl)butanoic acid
  • 2-Amino-4-(2-butyl-1h-imidazol-1-yl)butanoic acid

Uniqueness

2-Amino-4-(2-propyl-1h-imidazol-1-yl)butanoic acid is unique due to its specific propyl substitution on the imidazole ring. This substitution can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-4-(2-propylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C10H17N3O2/c1-2-3-9-12-5-7-13(9)6-4-8(11)10(14)15/h5,7-8H,2-4,6,11H2,1H3,(H,14,15)

InChI Key

WJLDSRULDARRIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CN1CCC(C(=O)O)N

Origin of Product

United States

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